A Technical Guide to the 6-Methyl-3-pyridazinemethanamine Scaffold: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to the 6-Methyl-3-pyridazinemethanamine Scaffold: Synthesis, Properties, and Therapeutic Potential
Introduction: The Pyridazine Core as a Privileged Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets.[2] Derivatives of pyridazine and its oxidized form, pyridazinone, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, cardiovascular, and neurological effects.[1][3][4][5][6] This guide focuses on the 6-Methyl-3-pyridazinemethanamine HCl salt as a representative member of this class, exploring its chemical properties, outlining a logical synthetic strategy, and contextualizing its potential within the broader landscape of pyridazine-based therapeutic agents.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design.
Structure:
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IUPAC Name: (6-Methylpyridazin-3-yl)methanamine hydrochloride
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Core Scaffold: Pyridazine, substituted at the 3- and 6-positions.
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Key Functional Groups:
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Pyridazine Ring: The aromatic core responsible for the foundational electronic and structural properties.
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Methyl Group (C6): A small, lipophilic group that can influence binding affinity and metabolic stability.
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Methanamine Group (C3): A primary amine linked by a methylene bridge. This group is basic and can form ionic interactions, making it a critical pharmacophoric element.
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Hydrochloride Salt: Enhances aqueous solubility and stability for formulation and handling.
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Physicochemical Data Summary:
While extensive experimental data for this specific molecule is not widely published, we can infer its likely properties based on related pyridazine structures. The following table presents a combination of known data for close analogs and predicted values.
| Property | Value (Estimated/Inferred) | Significance in Drug Development |
| Molecular Formula | C₆H₁₀ClN₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 159.62 g/mol | Influences diffusion rates and membrane permeability; typically <500 Da for oral drugs (Lipinski's Rule). |
| Appearance | Off-white to pale yellow solid (Inferred from analogs)[7][8] | Basic quality control parameter. |
| Solubility | Soluble in water (due to HCl salt), soluble in methanol.[6] | Critical for formulation, bioavailability, and ease of handling in experimental assays. |
| pKa (Basic Apparent) | ~5.0 (Predicted for pyridazine amine) | Determines the charge state at physiological pH (7.4), which governs receptor interaction and membrane transport. |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light.[7][8][9] | Ensures long-term chemical stability and prevents degradation. |
Synthesis and Chemical Reactivity
The synthesis of substituted pyridazines often involves either building the heterocyclic ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyridazine core. A logical and versatile approach for preparing compounds like 6-Methyl-3-pyridazinemethanamine involves the strategic modification of a commercially available starting material, such as 3-chloro-6-methylpyridazine.
Conceptual Synthetic Workflow
The following workflow outlines a plausible, multi-step synthesis. This approach is based on established chemical transformations documented for the pyridazine class, such as oxidation and nucleophilic substitution.[10][11]
Caption: A plausible synthetic pathway for 6-Methyl-3-pyridazinemethanamine HCl.
Detailed Experimental Protocol (Representative)
This protocol details the synthesis of a key intermediate type, 3-amino-6-substituted pyridazines, via a Suzuki-Miyaura cross-coupling reaction. This method is widely used due to its high efficiency and tolerance of various functional groups.[12][13]
Objective: To synthesize a 3-amino-6-arylpyridazine from 3-amino-6-chloropyridazine.
Materials:
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3-Amino-6-chloropyridazine (1 equivalent)
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Arylboronic acid (1.2 equivalents)
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Sodium carbonate (Na₂CO₃) (2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Solvent system: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 ratio)
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Ethyl acetate, Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-halopyridazine (1 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2 eq.).[12]
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Solvent Addition: Add the DME/water solvent mixture to the flask.
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Degassing: Purge the reaction mixture by bubbling argon or nitrogen gas through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (5 mol%) to the mixture.[12]
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[12]
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Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
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Extraction: Wash the organic layer sequentially with water and then brine. This removes inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure 3-amino-6-arylpyridazine product.[12]
Biological Activity and Applications in Drug Development
The pyridazine scaffold is a versatile building block for creating pharmacologically active compounds.[5][6] Its derivatives have been investigated for a wide array of therapeutic applications.
Anticancer Activity
Pyridazine derivatives are a significant focus of anticancer drug research.[1] They have been shown to inhibit various targets crucial for cancer cell proliferation and survival.
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Kinase Inhibition: Many pyridazine compounds act as potent inhibitors of kinases, which are enzymes that regulate cell signaling pathways often dysregulated in cancer.[2] For example, specific 3,6-disubstituted pyridazines have been synthesized and found to be potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[14] Compounds in this class have demonstrated submicromolar IC₅₀ values against breast cancer cell lines like T-47D and MDA-MB-231.[14]
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Other Anticancer Applications: Certain pyridazinone compounds have shown significant inhibitory activity against liver cancer.[15]
Anti-inflammatory and Neuroprotective Effects
Chronic inflammation and glial cell over-activation are hallmarks of many neurodegenerative diseases. Pyridazine derivatives have emerged as promising agents to counter these processes.
-
Inhibition of Glial Activation: A novel 3-amino-6-phenyl-pyridazine derivative was developed to selectively block the overproduction of inflammatory mediators like interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells (astrocytes and microglia).[16] This selective inhibition is therapeutically advantageous as it suppresses detrimental inflammatory responses without impairing the beneficial functions of these cells.[16]
-
Broad Anti-inflammatory Properties: The pyridazine nucleus is a feature of various non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, highlighting its established role in mitigating inflammation.[3]
Other Pharmacological Activities
The therapeutic potential of this scaffold extends to numerous other areas:
-
Antimicrobial and Antiviral: Pyridazines have shown activity against a range of bacteria, fungi, and viruses.[3]
-
Cardiovascular: Certain derivatives exhibit antihypertensive and antiplatelet effects.[4]
-
Anticonvulsant: The pyridazine ring is present in several compounds investigated for preventing epileptic seizures.[1][4]
Safety and Handling
As with any biologically active chemical, proper handling of 6-Methyl-3-pyridazinemethanamine HCl and related derivatives is essential. Based on data for structurally similar chloro-substituted amines, the following precautions should be observed.
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[8][17]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[17]
-
Handling: Avoid breathing dust, fumes, or vapors. Keep the container tightly closed.[8][17]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][17]
Conclusion
The 6-Methyl-3-pyridazinemethanamine structure, as a representative of the substituted pyridazine class, embodies a chemical scaffold of significant interest to medicinal chemists and drug development professionals. While specific data on this individual compound is emerging, the extensive body of research on related pyridazine derivatives provides a robust framework for understanding its potential. The demonstrated versatility of the pyridazine core in targeting a wide range of enzymes and receptors, particularly in oncology and neuroinflammation, ensures that it will remain a fruitful area for future therapeutic innovation. The synthetic pathways are well-established, allowing for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
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